(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine
Description
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethanamine is a chiral amine featuring a trifluoromethyl group and a pyrrolidine-substituted phenyl ring. Its stereochemistry (1R configuration) and electron-withdrawing trifluoromethyl group contribute to unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2/t11-/m1/s1 |
InChI Key |
YAMWGUKXWANFLG-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of trifluoromethyl-substituted phenylethylamines. Key structural variations among analogs include:
- Position and nature of aromatic substituents (e.g., trifluoromethoxy, trifluoromethyl, halogen, or heterocyclic groups).
- Chirality (R vs. S configuration).
- Amine modifications (e.g., secondary vs. tertiary amines, hydrochloride salts).
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Receptor Binding Profiles
Evidence suggests that trifluoromethyl-substituted phenylethylamines exhibit affinity for σ-receptors, which are implicated in neurological disorders and pain modulation.
Table 2: Receptor Binding Affinities (Ki Values)
Key Findings :
- Substituent position matters : The 3-trifluoromethoxy group (as in compounds from ) enhances σ1 receptor binding compared to 3-CF₃ or 4-CF₃ analogs .
- Chirality impacts activity : The R-configuration in trifluoromethyl analogs (e.g., ) often correlates with higher receptor affinity than S-enantiomers .
- Salt forms improve solubility : Hydrochloride salts (e.g., –12) are commonly used to enhance bioavailability .
Biological Activity
The compound (1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine , with CAS number 1270115-90-6, is a novel chemical entity that has garnered attention in the field of medicinal chemistry. Its unique trifluoromethyl group and the pyrrolidine moiety suggest potential biological activities that merit thorough investigation. This article will explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of 244.26 g/mol. The presence of the trifluoromethyl group is notable for its influence on lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 244.26 g/mol |
| CAS Number | 1270115-90-6 |
| Purity | Min. 95% |
Research indicates that this compound may act on various biological pathways due to its structural characteristics. The trifluoromethyl group enhances metabolic stability, while the pyrrolidine ring contributes to receptor binding affinity.
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties against several cell lines. Notably, compounds with similar structures have shown IC values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Table 2: Anticancer Activity Data
| Cell Line | IC (µM) | Reference Compound IC (µM) |
|---|---|---|
| MCF-7 | 0.65 | 0.79 |
| A549 | 0.76 | 1.00 |
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects, possibly acting as a modulator of neurotransmitter systems. The pyrrolidine moiety is known for its ability to interact with various receptors, including dopamine and serotonin receptors.
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in mouse models of tumor growth. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Safety Profile Assessment
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Findings indicate low acute toxicity levels, with no significant adverse effects observed at therapeutic doses.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl and pyrrolidine rings can significantly affect biological activity. For example, substituents on the phenyl ring that enhance electron density tend to improve binding affinity and potency against target receptors.
Table 3: SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency |
| Halogen substitutions | Decreased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
